molecular formula C15H22O5 B12575166 Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)

Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)

Cat. No.: B12575166
M. Wt: 282.33 g/mol
InChI Key: KBPIQZZVOJDKAJ-MPKXVKKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester (9CI) (4’aR, 5’R, 8’aR) is a complex organic compound characterized by its spiro structure, which involves a 1,3-dioxolane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester typically involves multi-step organic reactions. The process begins with the formation of the spiro structure through a cyclization reaction. Key reagents and catalysts are used to facilitate the formation of the 1,3-dioxolane ring and its subsequent fusion to the naphthalene core. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening are employed to streamline the production and ensure consistency in quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the spiro structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that the compound exhibits significant anticancer properties. The hexahydro-2,6-methano-1-benzazocine moiety present in the structure has been linked to its efficacy against various cancer cell lines. Studies have shown that spiro compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies demonstrate that it possesses anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development as an anti-inflammatory agent .
  • Antimicrobial Activity : Spiro compounds have also been investigated for their antimicrobial properties. Studies have shown that derivatives of this compound can exhibit activity against various bacterial strains, suggesting potential applications in treating infections and contributing to antibiotic development .

Biological Research

  • Biological Pathway Investigation : The compound serves as a molecular probe for studying biological pathways and interactions at the molecular level. Its unique structure allows researchers to explore enzyme-substrate interactions and receptor binding mechanisms .
  • Drug Development : Due to its diverse biological activities, this compound is being explored as a lead structure in drug design efforts aimed at developing new therapeutics for cancer, inflammation, and infectious diseases .

Material Science

  • Polymer Development : The stability and reactivity of this compound make it suitable for use in developing advanced materials such as polymers and coatings. Its unique structural features can enhance the properties of polymeric materials, leading to innovations in material science applications .

Case Studies

  • Anticancer Efficacy Study : A recent study highlighted the synthesis of several spiro derivatives based on this compound and their evaluation against various cancer cell lines. Results indicated that specific modifications to the spiro structure significantly enhanced anticancer activity compared to the parent compound .
  • Inflammation Inhibition Trials : Another investigation focused on the ability of this compound to selectively inhibit COX enzymes. The findings revealed a higher selectivity index than traditional NSAIDs like celecoxib, suggesting its potential as a safer alternative with fewer side effects .

Mechanism of Action

The mechanism by which Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The spiro structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-dioxolane-2,2’(1’H)-pentalene]-4’-carboxylic acid, hexahydro-5’-hydroxy-, ethyl ester
  • Spiro[1,3-dioxolane-2,5’- (4’,4’,8’,8’-tetramethyl-hexahydro-3’,9’-methanonaphthalene)]

Uniqueness

Compared to similar compounds, Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester stands out due to its specific spiro configuration and the presence of multiple functional groups. These features contribute to its unique chemical reactivity and potential for diverse applications in scientific research and industry.

Biological Activity

Spiro compounds, particularly spiro-flavonoids and related derivatives, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR) is a notable example that exhibits a range of biological activities including anti-inflammatory, anticancer, and antioxidant properties.

Structural Overview

The compound features a complex spiro structure that contributes to its unique biological properties. The presence of multiple functional groups such as dioxolane and naphthalene enhances its reactivity and interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that spiro-flavonoids possess significant anti-inflammatory properties. These compounds can inhibit various inflammatory mediators and pathways. For instance, in vitro studies have demonstrated that certain spiro compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

2. Anticancer Activity

Spiro compounds have shown promising anticancer effects across various cancer cell lines. A study highlighted that derivatives of spiro-flavonoids exhibited cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent activity . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

3. Antioxidant Activity

Antioxidant properties are another significant aspect of spiro compounds. The ability to scavenge free radicals has been demonstrated through various assays such as DPPH and ABTS tests. For example, some spiro derivatives showed a strong capacity to inhibit oxidative stress markers in cellular models .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a synthesized spiro compound on HepG2 cells. The results indicated an IC50 value of approximately 0.19 µM, showcasing superior efficacy compared to conventional chemotherapeutics like paclitaxel . This suggests that structural modifications in spiro compounds can enhance their therapeutic index.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of spiro derivatives against several bacterial strains. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12 to 25 µg/mL .

Comparative Analysis

The following table summarizes the biological activities reported for various spiro compounds:

Compound Activity IC50/MIC Values Source
Spiro Compound AAnticancer0.19 µM
Spiro Compound BAntimicrobial12-25 µg/mL
Spiro Compound CAntioxidant-

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

methyl (1'R,4'aR,8'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-3,4,6,7,8,8a-hexahydro-1H-naphthalene]-1'-carboxylate

InChI

InChI=1S/C15H22O5/c1-14-7-5-11(16)12(13(17)18-2)10(14)4-3-6-15(14)19-8-9-20-15/h10,12H,3-9H2,1-2H3/t10-,12-,14-/m1/s1

InChI Key

KBPIQZZVOJDKAJ-MPKXVKKWSA-N

Isomeric SMILES

C[C@@]12CCC(=O)[C@@H]([C@H]1CCCC23OCCO3)C(=O)OC

Canonical SMILES

CC12CCC(=O)C(C1CCCC23OCCO3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.